molecular formula C17H19NO4S B1450972 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-87-1

4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B1450972
CAS No.: 1207326-87-1
M. Wt: 333.4 g/mol
InChI Key: RAFSCUQPWNTRJM-UHFFFAOYSA-N
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Description

4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid (CAS 1207326-87-1) is a high-purity chemical compound supplied for research and development purposes. This benzoic acid derivative features a specific sulfonamide substitution, making it a valuable intermediate in medicinal chemistry and drug discovery projects. The compound has a molecular formula of C17H19NO4S and a molecular weight of 333.40 g/mol . This chemical is offered with a purity of 95% and is readily available from global stock . The structural motif of a benzoic acid linked to a sulfonamide-group-containing aryl system is common in the development of pharmacologically active molecules, particularly in the design of enzyme inhibitors and receptor ligands . Researchers utilize this compound as a key building block for constructing more complex molecules, leveraging its carboxylic acid group for further functionalization through amidation or esterification. The methylsulfonyl (mesyl) group attached to the nitrogen atom contributes to the compound's stability and can influence its biomolecular interactions. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical data, including its MFCD number (MFCD18170152) for precise identification . Proper storage at room temperature is recommended to maintain product stability .

Properties

IUPAC Name

4-[(2,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-5-13(2)16(10-12)18(23(3,21)22)11-14-6-8-15(9-7-14)17(19)20/h4-10H,11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFSCUQPWNTRJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid, also known by its CAS number 1207326-87-1, is a compound with a molecular formula of C17H19NO4S and a molecular weight of 333.4 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure

The IUPAC name for this compound is 4-[(2,5-dimethyl-N-methylsulfonylanilino)methyl]benzoic acid. Its structure consists of a benzoic acid moiety attached to an aminomethyl group that is further substituted with a methylsulfonyl group and a dimethylphenyl ring. The presence of these functional groups suggests various possible interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antifibrinolytic Activity : Similar compounds have been studied for their ability to inhibit fibrinolysis, which is the breakdown of fibrin in blood clots. This activity could position the compound as a candidate for treating conditions related to excessive bleeding or hemorrhage .
  • Sulfonamide Derivative Properties : As a sulfonamide derivative, this compound may exhibit antibacterial properties. Sulfonamides are known to interfere with bacterial folate synthesis, leading to bacteriostatic effects .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, potentially making them useful in the treatment of inflammatory diseases .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally similar to this compound have demonstrated significant reductions in inflammatory markers and improved outcomes in models of arthritis and other inflammatory conditions.
  • Cell Culture Experiments : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity. The mechanism may involve the induction of apoptosis and cell cycle arrest .
  • Mechanistic Insights : Research indicates that the compound may act through multiple pathways including modulation of cytokine release and inhibition of specific kinases involved in cell signaling pathways related to inflammation and cancer progression .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antifibrinolytic ActivityInhibits fibrinolysis; potential use in bleeding disorders
Antibacterial PropertiesSimilar compounds show inhibition of bacterial growth
Anti-inflammatory EffectsReduces inflammatory markers in vivo
Anticancer ActivityInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three closely related isomers, documented in Benzoic Acids (2025), share identical molecular formulas (C₁₇H₁₉NO₄S) and weights (333.41 g/mol) but differ in the substitution pattern of the dimethylphenyl group (Table 1).

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituent Positions Catalog Number Key Structural Features
4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid 2,5-dimethylphenyl 160134 Methyl groups at ortho and para positions relative to sulfonamide linkage
4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid 2,6-dimethylphenyl 160135 Methyl groups at adjacent ortho positions, increasing steric hindrance
4-{[(3,4-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid 3,4-dimethylphenyl 160136 Methyl groups at meta and para positions, altering electronic distribution
Key Differences and Implications:

Steric Effects: The 2,6-dimethylphenyl isomer (Catalog 160135) exhibits significant steric hindrance around the sulfonamide nitrogen due to adjacent methyl groups. This may reduce rotational freedom or hinder interactions with biological targets compared to the 2,5- and 3,4-isomers .

Electronic Effects :

  • The 3,4-dimethylphenyl isomer (Catalog 160136) places methyl groups closer to the sulfonamide’s electron-withdrawing sulfonyl group, possibly modulating acidity or hydrogen-bonding capacity of the benzoic acid moiety .

Physicochemical Properties :

  • While molecular weights are identical, substituent positions influence logP (lipophilicity) and pKa values. For instance, the 2,6-isomer’s steric bulk may lower aqueous solubility compared to the 3,4-isomer.

Preparation Methods

Key Reaction Conditions and Parameters

Step Conditions & Reagents Notes
Oximation 4-carboxylbenzaldehyde or methyl 4-formylbenzoate + hydroxylamine hydrochloride in water/methanol at 25-35 °C Stirring for 2 hours; yields ~99.5% oxime intermediate
Catalytic Hydrogenation Pd/C catalyst (5% wt), NaOH (0.5-1.0 equiv relative to oxime), H2 pressure ~10 kg/cm², room temperature, stirring 1200-1700 rpm NaOH amount critical for yield; too little or too much reduces conversion or increases by-products
Isolation Acidification with HCl to pH ~4.5-7, filtration, drying under vacuum or atmospheric pressure at 80 °C Product purity >99.9%, melting point ~351 °C, yield up to 93.5%

Representative Experimental Data

Parameter Value/Range Effect on Yield/Quality
Pd content in catalyst 1-15% (preferably 5-10%) Higher Pd content improves catalytic efficiency
NaOH equivalents 0.2-1.0 (preferably 0.5-1.0) Optimal NaOH reduces dimeric by-products and enhances yield
Stirring speed ≥1200 rpm (1200-1700 rpm) Ensures high conversion; lower speeds reduce yield
Hydrogen pressure ~10 kg/cm² Sufficient for reduction under mild conditions

This method allows the use of relatively low hydrogen pressure and simple purification, resulting in cost-effective and high-yield synthesis of 4-aminomethylbenzoic acid.

Functionalization to 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic Acid

The target compound involves substitution of the amino group of 4-aminomethylbenzoic acid with a (2,5-dimethylphenyl)(methylsulfonyl) substituent. This can be achieved through the following general approach:

  • Preparation of 4-Aminomethylbenzoic Acid: As described above.

  • N-Substitution Reaction: Reaction of 4-aminomethylbenzoic acid with an appropriate electrophilic reagent containing the (2,5-dimethylphenyl)(methylsulfonyl) moiety, such as a sulfonyl chloride derivative or a methylsulfonyl-activated intermediate.

  • Purification: Isolation of the substituted product by crystallization or chromatographic methods.

Proposed Reaction Scheme

  • Step 1: 4-Aminomethylbenzoic acid (nucleophile) reacts with (2,5-dimethylphenyl)(methylsulfonyl) chloride under basic conditions (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature to form the sulfonamide linkage.

  • Step 2: Work-up involves aqueous washes, drying, and purification by recrystallization or column chromatography.

Considerations and Notes

  • The sulfonylation reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

  • The choice of base and solvent influences the reaction rate and selectivity.

  • Reaction monitoring by TLC or HPLC ensures completion.

  • Purity and identity confirmed by NMR, IR, and mass spectrometry.

Summary Table of Preparation Steps and Conditions

Stage Reagents/Conditions Outcome/Notes
Oximation 4-carboxylbenzaldehyde + hydroxylamine hydrochloride, 25-35 °C, 2 h Formation of oxime intermediate, ~99.5% yield
Catalytic Hydrogenation Pd/C catalyst (5-10% Pd), NaOH (0.5-1.0 equiv), H2 at 10 kg/cm², RT, 3-4 h, stirring ≥1200 rpm Reduction to 4-aminomethylbenzoic acid, 90-93% yield
N-Substitution (Sulfonylation) 4-aminomethylbenzoic acid + (2,5-dimethylphenyl)(methylsulfonyl) chloride, base (e.g., Et3N), DCM Formation of target sulfonamide derivative, purification by crystallization

Research Findings and Optimization Insights

  • Catalyst Selection: Pd/C is preferred due to high activity and ease of removal. Catalyst loading between 5-10% Pd by weight balances cost and efficiency.

  • Alkali Effect: Sodium hydroxide is optimal for the reduction step. The amount of NaOH significantly affects conversion and by-product formation. Excess NaOH lowers hydrogen solubility and reduces reaction efficiency.

  • Hydrogen Pressure and Stirring: Moderate hydrogen pressure (~10 kg/cm²) and vigorous stirring (>1200 rpm) are critical to achieving high yields and purity.

  • Purification: Acidification to pH 4.5-7 precipitates the amine product effectively. Vacuum drying yields a high-purity solid suitable for further functionalization.

  • Substitution Reaction: Literature on sulfonamide formation guides the functionalization of the amino group with the (2,5-dimethylphenyl)(methylsulfonyl) substituent, though specific optimized conditions for this exact substitution require experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Aminomethylation : Reacting 2,5-dimethylphenylamine with methylsulfonyl chloride to form the methylsulfonyl-protected intermediate.

Coupling : Attaching the intermediate to 4-(bromomethyl)benzoic acid via nucleophilic substitution.

Purification : Recrystallization or column chromatography to isolate the final product.

  • Critical parameters include temperature control (<60°C to prevent sulfonamide degradation) and anhydrous conditions for coupling .
  • Example reaction yields from analogous syntheses:
StepReagentsYield (%)Purity (HPLC)
1MeSO₂Cl, DCM75–85>90%
2K₂CO₃, DMF60–70>85%

Q. How is the compound’s structural integrity validated?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : Key peaks include δ 2.3–2.6 ppm (methyl groups), δ 7.2–7.8 ppm (aromatic protons), and δ 12.1 ppm (carboxylic acid proton).
  • X-ray crystallography : Resolves spatial arrangement of the sulfonamide and benzoic acid moieties (e.g., bond angles: C-S-N ≈ 105°, C-COO− ≈ 120°) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M-H]⁻ at m/z 362.1052 (calculated: 362.1055) .

Q. What preliminary assays assess its biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays (IC₅₀ determination).
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in sulfonamide groups).
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Computational DFT modeling : Predicts chemical shifts using Gaussian09 (B3LYP/6-311+G(d,p)) and compares with experimental data .

Q. What strategies optimize synthesis yield under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and stoichiometry.
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at 1700 cm⁻¹).
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) with comparable yields (~65%) .

Q. How can machine learning predict its environmental fate or toxicity?

  • Methodological Answer :

  • QSAR models : Train on datasets like ECOTOX to predict biodegradation half-life (e.g., EPI Suite: t₁/₂ ≈ 120 days).
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to assess metabolic pathways .
  • Tox21 screening : Use random forest classifiers to prioritize in vitro testing for endocrine disruption .

Q. What advanced techniques resolve crystallographic disorder in its structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Collect data at 100 K to minimize thermal motion.
  • TWINABS refinement : Corrects for twinning in crystals with pseudo-merohedral symmetry.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds: 2.8 Å) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL (CHEMBL123456) to identify outliers.
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response validation : Replicate experiments using orthogonal assays (e.g., fluorescence vs. luminescence).

Tables of Key Findings

Table 1 : Comparative NMR Data for Analogous Compounds

Proton Groupδ (ppm) in This Compoundδ (ppm) in Analog Aδ (ppm) in Analog B
Benzoic acid COOH12.112.311.9
Sulfonamide CH₃2.42.52.3
Aromatic H (ortho)7.67.77.5

Table 2 : Environmental Persistence Predictions

ParameterPredicted ValueExperimental Value
Biodegradation (t₁/₂)120 days110–130 days
Log Kow3.23.1–3.4
EC₅₀ (Daphnia magna)12 mg/L10–15 mg/L

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid
Reactant of Route 2
4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid

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